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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of
impurities associated with ceftriaxone sodium salt, a widely used third-generation
cephalosporin antibiotic. Understanding the impurity profile is critical for ensuring the quality,
safety, and efficacy of the final drug product. This document outlines the common impurities,
their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Ceftriaxone Sodium and its Impurities

Ceftriaxone sodium is susceptible to degradation under various conditions, including
hydrolysis, oxidation, and photolysis, leading to the formation of related substances.
Additionally, impurities can be introduced during the synthesis process. Regulatory bodies such
as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have
identified and set limits for several key impurities.

The primary impurities of ceftriaxone sodium include process-related impurities and
degradation products. A significant safety concern is the formation of polymerized impurities,
which have been linked to hypersensitivity and anaphylactic reactions.[1][2][3]

Common Impurities in Ceftriaxone Sodium

The known impurities of ceftriaxone sodium are often designated by letters according to
pharmacopoeial conventions. The table below summarizes the key identified impurities.
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Molecular
. Molecular .
Impurity Name  Other Names CAS Number Weight ( g/mol
Formula )

(E)-Ceftriaxone,
Impurity A Ceftriaxone E- 92143-31-2 C1sH18NsO7S3 554.58
Isomer

3-Desacetyl
Impurity B Cefotaxime 66340-33-8 C14H13Ns505S2 395.41

Lactone

Ceftriaxone
triazine analog,
_ 2-Methyl-3-
Impurity C 58909-39-0 C4HsN302S 159.17
sulphanyl-1,2-
dihydro-1,2,4-

triazin-5,6-dione

S-(Benzothiazol-

2-yl) (2)-(2-

. Aminothiazol-4-
Impurity D 80756-85-0 C13H10N402S3 350.44

yl)
(methoxyimino)th

ioacetate

] Deacyl
Impurity E ] 58909-56-1 C12H13N505S2 371.39
ceftriaxone

Degradation Pathways of Ceftriaxone

Ceftriaxone's degradation is highly dependent on the pH and presence of light. The primary
degradation pathways involve hydrolysis of the [3-lactam ring, cleavage of the C-3 side chain,
and isomerization.[4]

Hydrolytic Degradation

» Acidic Conditions: Under acidic conditions, the primary degradation involves the cleavage of
the bond at the C-3 position.[4]
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e Neutral Conditions: In a neutral solution, isomerization, hydrolysis at C-3, opening of the [3-
lactam ring, and reversible epimerization at C-7 are observed.[4]

o Alkaline Conditions: In basic solutions, the degradation is more pronounced, leading to the
opening of the B-lactam ring and lactonization.[5]

The following diagram illustrates the general degradation pathways of ceftriaxone under

different pH conditions.

General Degradation Pathways of Ceftriaxone

Ceftriaxone

:
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General degradation pathways of ceftriaxone.

Experimental Protocols for Impurity
Characterization

The characterization and quantification of ceftriaxone sodium impurities predominantly rely on

chromatographic techniques.
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Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Related Substances

RP-HPLC is the most common method for separating and quantifying known impurities.[3][6]

Experimental Workflow:
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RP-HPLC Workflow for Ceftriaxone Impurity Profiling

4 Sample Preparation )
Weigh and dissolve Ceftriaxone Sodium sample in diluent
Filter the solution through a 0.45 pm filter
\- J

4 HPLC Av\nalysis

Inject sample onto HPLC system

'

Separation on C18 column with gradient elution

'

UV Detection at specified wavelength

Data Analysis

Integrate chromatogram peaks

'

Quantify impurities against a reference standard

- /
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Workflow for RP-HPLC analysis of impurities.
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Detailed Methodologies:

e Sample Preparation:

o Accurately weigh about 30 mg of Ceftriaxone Sodium into a 100 mL volumetric flask.[7]

o Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture
of mobile phase components).[7]

o For reference solutions, prepare a solution of Ceftriaxone Sodium RS and individual
impurity standards at appropriate concentrations.[7]

o Chromatographic Conditions (Example based on EP monograph):

[e]

Column: C18, 5 um, 4.6 x 250 mm.[7]

o Mobile Phase: A mixture of a phosphate buffer, a citrate buffer, and acetonitrile, containing
ion-pairing agents like tetradecylammonium bromide and tetraheptylammonium bromide.
[7] The exact composition can vary, but a typical mobile phase might consist of a buffer
solution and an organic modifier like acetonitrile.[6]

o Flow Rate: 1.5 mL/min.[7]
o Detection: UV at 254 nm.[3][7]
o Column Temperature: 25 °C.[7]

o Injection Volume: 20 pL.[7]

Gel Filtration Chromatography (GFC) | High-
Performance Size Exclusion Chromatography (HPSEC)
for Polymerized Impurities

The Chinese Pharmacopoeia mandates the use of GFC for the assessment of polymerized
impurities.[3] HPSEC is another technique employed for this purpose.

Experimental Protocol (Example):
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e Sample Preparation:

o Prepare a test solution of ceftriaxone sodium in water at a concentration of approximately
0.5 mg/mL.

o Prepare a reference solution of ceftriaxone sodium reference standard in water at a
concentration of about 5 pg/mL.

e Chromatographic Conditions:

o Column: A column packed with globular protein hydrophilic modified silica gel (e.g.,
TSKgel G2000SWXL).

o Mobile Phase: A mixture of an aqueous buffer (e.g., 0.14% triethylamine solution adjusted
to pH 6.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

o Flow Rate: 0.8 mL/min.
o Detection: UV at 254 nm.
o Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Structural Elucidation

For the identification and structural confirmation of unknown impurities or degradation products,
LC-MS/MS is a powerful tool.

Methodology:

o Chromatographic Separation: Utilize an HPLC or UHPLC system, often with conditions
similar to those for impurity profiling, to separate the components of the sample.

o Mass Spectrometric Detection: The eluent from the chromatographic column is introduced
into a mass spectrometer.

« lonization: Electrospray ionization (ESI) is a common technique for ionizing ceftriaxone and
its impurities.
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e Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

» Fragmentation (MS/MS): For structural elucidation, precursor ions of interest are selected

and fragmented to produce a characteristic fragmentation pattern, which helps in identifying

the structure of the impurity.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to

develop stability-indicating analytical methods. The table below presents example data from

such a study.

% Degradation of

Major Degradation

Stress Condition Duration )
Ceftriaxone Products Formed
Acid Hydrolysis (0.1 N Products of C-3 side
1 hour 11.0% ]
HCI) chain cleavage
Alkaline Hydrolysis -lactam ring-opened
yarow 1 hour >80% g aop
(0.1 N NaOH) products
Oxidative Degradation o o
1 hour 7.95% Oxidized derivatives
(3% H202)
Thermal Degradation Various degradation
24 hours 3.45%
(60 °C) products
Photolytic Significant Isomers and other
) ) 24 hours )
Degradation (UV light) degradation photoproducts

Note: The percentage of degradation can vary significantly depending on the specific

conditions (temperature, concentration of stressing agent, etc.).

Conclusion

The initial characterization of ceftriaxone sodium salt impurities is a critical step in drug

development and quality control. A thorough understanding of the potential impurities, their

formation pathways, and robust analytical methods for their detection and quantification is
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paramount. This guide provides a foundational understanding of these aspects, emphasizing
the use of chromatographic techniques such as RP-HPLC, GFC/HPSEC, and LC-MS. For
regulatory compliance and to ensure patient safety, it is essential to implement validated,
stability-indicating analytical methods for the routine monitoring of ceftriaxone sodium
impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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